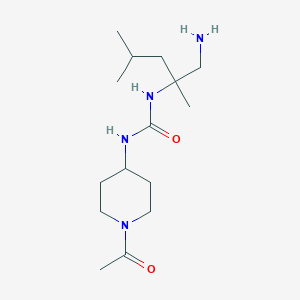![molecular formula C17H26N2O2 B7434759 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, also known as MPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amino acids and is known to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity and induce hyperactivity in animal models. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the function of these neurotransmitter systems in a more specific manner. However, one of the limitations of using 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is its potential for abuse and addiction. Therefore, it is important to use 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid in a controlled manner and with proper safety precautions.
Future Directions
There are several future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid. One of the major directions is the investigation of its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Another direction is the development of more selective and potent derivatives of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid that can be used as tools for studying the function of specific neurotransmitter systems. Finally, the investigation of the long-term effects of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid on the brain and behavior is also an important future direction.
Conclusion:
In conclusion, 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is a chemical compound that has great potential for scientific research applications. Its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition makes it a valuable tool for studying the function of these neurotransmitter systems. However, its potential for abuse and addiction requires proper safety precautions to be taken. The future directions for the study of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid are promising and may lead to the development of new therapeutic agents for various neurological disorders.
Synthesis Methods
The synthesis method of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid involves the reaction of 3-methylpiperidine with 2-bromobenzyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. The final product obtained is 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid, which is a white crystalline solid. This synthesis method has been reported in various research articles, and the purity of the final product can be confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been extensively studied for its potential applications in scientific research. One of the major applications of 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid is in the field of neuroscience, where it has been used as a tool to study the function of various neurotransmitter systems. 3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in various neurological disorders such as depression, anxiety, and addiction.
properties
IUPAC Name |
3-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-5-4-10-19(12-14)13-16-7-3-2-6-15(16)11-18-9-8-17(20)21/h2-3,6-7,14,18H,4-5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVDZSPHYAVVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)


![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
